3-(2-Methoxyethoxy)-5-methylbenzoic acid 3-(2-Methoxyethoxy)-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804494
InChI: InChI=1S/C11H14O4/c1-8-5-9(11(12)13)7-10(6-8)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13)
SMILES: CC1=CC(=CC(=C1)OCCOC)C(=O)O
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

3-(2-Methoxyethoxy)-5-methylbenzoic acid

CAS No.:

Cat. No.: VC13804494

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethoxy)-5-methylbenzoic acid -

Specification

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 3-(2-methoxyethoxy)-5-methylbenzoic acid
Standard InChI InChI=1S/C11H14O4/c1-8-5-9(11(12)13)7-10(6-8)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Standard InChI Key AODNGGKDPFJJDA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCCOC)C(=O)O
Canonical SMILES CC1=CC(=CC(=C1)OCCOC)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core modified with two functional groups: a 2-methoxyethoxy chain at the 3-position and a methyl group at the 5-position (Figure 1). This arrangement introduces both hydrophobic (methyl) and hydrophilic (methoxyethoxy) regions, influencing its solubility and reactivity. The IUPAC name, 3-(2-methoxyethoxy)-5-methylbenzoic acid, reflects this substitution pattern.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
CAS Number1662714-69-3
PubChem CID117925080
SMILESCC1=CC(=CC(=C1)OCCOC)C(=O)O
InChIKeyAODNGGKDPFJJDA-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Patent-Based Synthesis Route

A Chinese patent (CN107778167A) outlines a two-step synthesis starting from 2,6-dichlorotoluene :

Step 1: Nucleophilic Substitution

2,6-Dichlorotoluene reacts with sodium methoxide in DMF under catalytic Cu(I) conditions (e.g., stannous chloride) at 100–120°C to yield 2-methyl-3-chloroanisole. This step achieves regioselective methoxylation at the 3-position .

C7H6Cl2+NaOCH3Cu(I)C8H9ClO+NaCl\text{C}_7\text{H}_6\text{Cl}_2 + \text{NaOCH}_3 \xrightarrow{\text{Cu(I)}} \text{C}_8\text{H}_9\text{ClO} + \text{NaCl}

Step 2: Grignard Reaction and Carboxylation

2-Methyl-3-chloroanisole undergoes a Grignard reaction with bromoethane and magnesium in THF, followed by carboxylation with dry ice (-10°C). Acidic workup yields the final product with a reported purity of 98.8% .

C8H9ClO+CH3CH2MgBrC10H14O2CO2C11H14O4\text{C}_8\text{H}_9\text{ClO} + \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow \text{C}_{10}\text{H}_{14}\text{O}_2 \xrightarrow{\text{CO}_2} \text{C}_{11}\text{H}_{14}\text{O}_4

Table 2: Reaction Conditions and Yields

ParameterStep 1Step 2
Temperature100–120°C-10°C to 50°C
CatalystCu(I) saltsMagnesium
SolventDMFTHF
Yield85–90%75–80%

Alternative Pathways

Comparative Analysis with Related Benzoic Acid Derivatives

Table 3: Structural and Functional Comparison

Compound3-(2-Methoxyethoxy)-5-methylbenzoic Acid3-Methoxy-2-methylbenzoic Acid
Molecular FormulaC₁₁H₁₄O₄C₉H₁₀O₃
Substituents3-OCH₂CH₂OCH₃, 5-CH₃3-OCH₃, 2-CH₃
ApplicationsPharmaceutical intermediateChiral catalyst
Melting PointNot reported147–151°C
SolubilityLikely polar aprotic solventsMethanol-soluble

The 2-methoxyethoxy chain in 3-(2-Methoxyethoxy)-5-methylbenzoic acid provides greater conformational flexibility compared to the rigid methoxy group in its analog, potentially enhancing binding affinity in target proteins .

Future Research Directions

  • Solubility Studies: Systematic evaluation in aqueous and organic solvents.

  • Biological Screening: Antiproliferative or antimicrobial activity assays.

  • Process Optimization: Catalytic improvements to reduce Cu(I) catalyst loading .

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